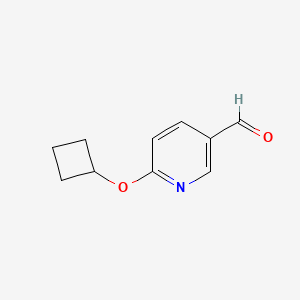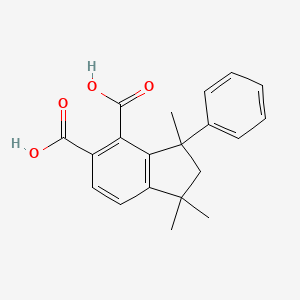
1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid is an organic compound with the molecular formula C18H20. It is a derivative of indene, characterized by the presence of three methyl groups and a phenyl group attached to the indene core.
Preparation Methods
The synthesis of 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid typically involves the reaction of indene with appropriate methylating and phenylating agents. One common method includes the use of benzyl chloride and aluminum chloride as catalysts to facilitate the Friedel-Crafts alkylation reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For instance, its derivatives may inhibit specific enzymes involved in disease processes, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene-4,5-dicarboxylic acid can be compared with other similar compounds such as:
1,1,3-Trimethyl-3-phenylindane: Similar in structure but lacks the carboxylic acid groups.
1,1,3-Trimethyl-3-phenylindan: Another derivative with slight structural variations.
1,1,3-Trimethyl-3-phenylindene: Differing in the degree of hydrogenation of the indene ring
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,1,3-trimethyl-3-phenyl-2H-indene-4,5-dicarboxylic acid |
InChI |
InChI=1S/C20H20O4/c1-19(2)11-20(3,12-7-5-4-6-8-12)16-14(19)10-9-13(17(21)22)15(16)18(23)24/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
MSWMMXSNEVDUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2C(=O)O)C(=O)O)(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole](/img/structure/B12985883.png)
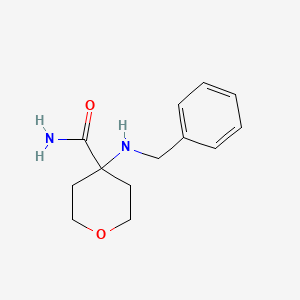
![(9-Phenyl-9H-pyrido[2,3-b]indol-2-yl)boronic acid](/img/structure/B12985899.png)
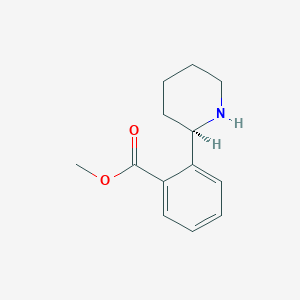


![4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B12985918.png)

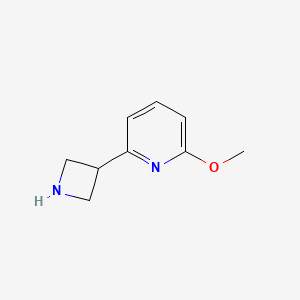
![8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12985940.png)
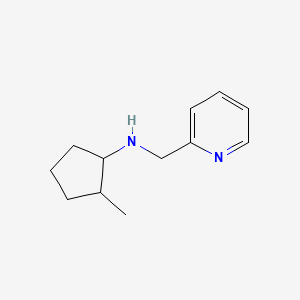
![3-Bromo-1-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12985947.png)

